molecular formula C12H13NO3 B1434143 N-[3-(3-oxobutanoyl)phenyl]acetamide CAS No. 88636-74-2

N-[3-(3-oxobutanoyl)phenyl]acetamide

Cat. No.: B1434143
CAS No.: 88636-74-2
M. Wt: 219.24 g/mol
InChI Key: KBUKILBRTBBFIV-UHFFFAOYSA-N
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Description

N-[3-(3-oxobutanoyl)phenyl]acetamide is an organic compound with the molecular formula C12H13NO3. It is characterized by the presence of a phenyl ring substituted with an acetamide group and a 3-oxobutanoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-oxobutanoyl)phenyl]acetamide typically involves the acylation of aniline derivatives. One common method is the reaction of 3-oxobutanoyl chloride with 3-aminoacetophenone in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-oxobutanoyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of N-[3-(3-oxobutanoyl)phenyl]acetamide involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. In organic solar cells, it acts as an electron transport layer, improving charge collection and reducing recombination losses . In pharmaceuticals, its biological activity is attributed to its ability to modulate specific enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3-oxobutanoyl)phenyl]acetamide is unique due to the presence of both the acetamide and 3-oxobutanoyl groups, which confer specific chemical and physical properties. This dual functionality makes it particularly useful in applications requiring both stability and reactivity .

Properties

IUPAC Name

N-[3-(3-oxobutanoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-8(14)6-12(16)10-4-3-5-11(7-10)13-9(2)15/h3-5,7H,6H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUKILBRTBBFIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=CC(=CC=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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